2-({5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-3-nitropyridine
Overview
Description
“2-({5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-3-nitropyridine” is a chemical compound. It is related to “5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazole-2-thiol”, which has a CAS Number of 866144-12-9 .
Molecular Structure Analysis
The molecular structure of the related compound “5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazole-2-thiol” is given by the InChI code: 1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2, (H,7,9) . The molecular weight is 210.32 .Physical and Chemical Properties Analysis
The related compound “5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazole-2-thiol” is a solid . Its molecular weight is 210.32 .Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds with structures similar to "2-({5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-3-nitropyridine" are often synthesized through cyclocondensation reactions and other organic synthesis methods. For instance, derivatives of thiadiazole, a core component of the compound , are synthesized using halobenzoyl chlorides in a process that involves cyclocondensation of thiadiazol-amines with halobenzoyl chlorides containing electron-withdrawing substituents (Shlenev et al., 2017). These synthetic methodologies contribute to the exploration of the chemical space around thiadiazoles, enabling the creation of novel compounds with potential biological and material applications.
Antimicrobial Activities
The antimycobacterial activity of thiadiazole derivatives, closely related to the compound of interest, has been investigated, revealing potential applications in the treatment of bacterial infections. For example, alkyl thiadiazol propionates have been screened for antituberculosis activity, with certain derivatives showing significant inhibition against Mycobacterium tuberculosis (Foroumadi et al., 2006). These findings suggest the potential of thiadiazole derivatives in developing new antimicrobial agents.
Material Science and Catalysis
Thiadiazole derivatives are also explored in the field of material science and catalysis, where their unique properties are harnessed for various applications. For instance, the ligand-forced dimerization of copper(I)-olefin complexes bearing a thiadiazole core demonstrates the compound's utility in crystal engineering and the development of organometallic materials (Ardan et al., 2017). Such applications underline the versatility of thiadiazole derivatives in scientific research beyond their biological activities.
Safety and Hazards
The related compound “5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazole-2-thiol” has the following hazard statements: H302, H312, H332 . This means it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S3/c11-4-2-6-18-9-13-14-10(20-9)19-8-7(15(16)17)3-1-5-12-8/h1,3,5H,2,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLXAKWABXUETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)SCCCF)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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